3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 28004-46-8), commonly known as 3-amino-6-methyluracil, is a specialized bifunctional heterocyclic building block characterized by an N-amino group at the N3 position and a methyl group at the C6 position. In industrial and advanced laboratory settings, this compound is primarily procured as a regiocontrolled precursor for the synthesis of fused pyrimidine systems (such as pyrazolo[3,4-d]pyrimidines and thiadiazolo[3,2-a]pyrimidines) and N-aminouracil-based protoporphyrinogen oxidase (PPO) inhibiting herbicides. Unlike standard uracil derivatives, the presence of the highly reactive N3-amino nucleophile adjacent to the C4 carbonyl enables direct, one-step N-N or N-C bond formation during cyclization. Its procurement value lies in its ability to bypass hazardous and low-yielding in-situ electrophilic amination steps, offering manufacturers a stable, high-purity starting material that ensures strict regioselectivity in downstream active pharmaceutical ingredient (API) and agrochemical production [1].
Attempting to substitute 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione with the more common 6-methyluracil or the isomeric 1-amino-6-methyluracil introduces severe process and structural failures. Utilizing non-aminated 6-methyluracil requires a multi-step amination sequence (typically using hazardous reagents like hydroxylamine-O-sulfonic acid) that suffers from poor regiocontrol, generating a mixture of N1 and N3 aminated products that are notoriously difficult to separate on an industrial scale. Conversely, substituting with 1-amino-6-methyluracil completely alters the trajectory of subsequent cyclization reactions; electrophiles will attack the N1-C6 face rather than the desired N3-C4 face, yielding entirely different, biologically inactive fused-ring regioisomers. For procurement teams supporting API or herbicide synthesis, securing the exact N3-amino isomer is non-negotiable to maintain target scaffold integrity and avoid the costly chromatographic resolution of regioisomeric mixtures [1].
When synthesizing N3-C4 fused pyrazolo[3,4-d]pyrimidine scaffolds, the choice of starting material dictates the overall process efficiency. Direct utilization of 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione allows for a one-pot condensation/cyclization sequence that delivers the target regioisomer in >85% yield. In contrast, starting from the unaminated baseline comparator, 6-methyluracil, requires a three-step sequence (protection, amination, deprotection/cyclization) that caps the cumulative yield at approximately 35-40% due to the formation of N1-aminated byproducts [1].
| Evidence Dimension | Cumulative yield of target N3-fused heterocycle |
| Target Compound Data | >85% yield (1-step process) |
| Comparator Or Baseline | 6-methyluracil: <40% yield (3-step process) |
| Quantified Difference | More than double the overall yield with a 66% reduction in synthetic steps |
| Conditions | Standard condensation with carbon electrophiles at 100 °C |
Procuring the pre-aminated N3-isomer eliminates two synthetic steps and drastically improves throughput, directly lowering the cost of goods sold (COGS) in API manufacturing.
In the development of N-aminouracil-based protoporphyrinogen oxidase (PPO) inhibiting herbicides, structural purity is critical for regulatory compliance. Using high-purity 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione as a starting material results in a crude intermediate profile containing <1.5% regioisomeric impurities. If manufacturers attempt in-situ amination of 6-methyluracil during the process, the resulting intermediate mixture typically contains 15-22% of the inactive N1-amino isomer, which requires intensive, solvent-heavy recrystallization or chromatography to remove [1].
| Evidence Dimension | Regioisomeric impurity load in crude intermediates |
| Target Compound Data | <1.5% N1-amino isomer contamination |
| Comparator Or Baseline | In-situ amination of 6-methyluracil: 15-22% N1-amino isomer contamination |
| Quantified Difference | 10-fold reduction in critical regioisomeric impurities |
| Conditions | Pilot-scale synthesis of PPO-inhibitor uracil cores prior to purification |
Starting with the structurally defined 3-amino compound prevents the generation of regulatory-flagged isomeric impurities, bypassing expensive downstream purification bottlenecks.
The thermal robustness of a building block determines its compatibility with aggressive cyclization conditions. 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione exhibits a high decomposition onset temperature (>230 °C), allowing it to be safely refluxed in high-boiling solvents like glacial acetic acid or DMF. Alternative N-nucleophiles used in similar heterocycle syntheses, such as O-aminated intermediates or certain aliphatic hydrazines, often begin to decompose or polymerize at temperatures as low as 120-150 °C, leading to significant tar formation and reactor fouling [1].
| Evidence Dimension | Thermal decomposition onset |
| Target Compound Data | Stable up to >230 °C |
| Comparator Or Baseline | Alternative aminated intermediates: Decomposition at <150 °C |
| Quantified Difference | 80 °C higher thermal operating window |
| Conditions | Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen |
A wider thermal operating window allows process chemists to use higher temperatures to drive difficult condensations to completion without risking batch loss due to precursor degradation.
Directly leveraging the low regioisomeric impurity profile demonstrated in Section 3, this compound is a highly efficient starting material for synthesizing N-aminouracil-class herbicides. The pre-installed N3-amino group is structurally essential for the final active ingredient's binding affinity to the PPO enzyme, making this exact compound a mandatory procurement item for targeted agrochemical pipelines [1].
Given its >85% regioselective cyclization yield, 3-amino-6-methylpyrimidine-2,4(1H,3H)-dione is strongly indicated for the commercial synthesis of pyrazolo-pyrimidine scaffolds. It allows pharmaceutical manufacturers to rapidly build kinase inhibitors and antiviral libraries without the yield penalties associated with multi-step amination of standard uracils [2].
Because of its high thermal stability (>230 °C), this building block is perfectly suited for automated, high-temperature combinatorial chemistry. It can withstand aggressive microwave-assisted synthesis or prolonged reflux in polar aprotic solvents, enabling the discovery of novel N-N bond-containing bicyclic systems without precursor degradation [2].